4-((3-bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-((3-Bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a chemical compound characterized by its bromopyridine moiety and sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide typically involves the reaction of 3-bromopyridine-2-ol with N,N-dimethylpiperidine-1-sulfonyl chloride under suitable reaction conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with efficient stirring and temperature control systems. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure product purity and yield. After the reaction is complete, the product is isolated by filtration, washed, and purified through recrystallization or other suitable purification methods.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding pyridine-N-oxide.
Reduction: The bromine atom can be reduced to form a pyridine derivative with a hydrogen atom in place of bromine.
Substitution: The bromine atom can be substituted with other functional groups, such as amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and bases are employed, depending on the desired substitution product.
Major Products Formed:
Pyridine-N-oxide: Formed by oxidation of the bromine atom.
Hydrogenated pyridine derivative: Formed by reduction of the bromine atom.
Substituted pyridine derivatives: Formed by substitution reactions with different nucleophiles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a versatile building block for various organic reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-((3-Bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific disease being targeted.
Comparison with Similar Compounds
4-Bromopyridine-2-ol
N,N-Dimethylpiperidine-1-sulfonyl chloride
3-Bromopyridine
Uniqueness: 4-((3-Bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its combination of a bromopyridine ring and a sulfonamide group, which provides it with distinct chemical properties and reactivity compared to its similar compounds
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O3S/c1-15(2)20(17,18)16-8-5-10(6-9-16)19-12-11(13)4-3-7-14-12/h3-4,7,10H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRAMNZYYZFRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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